N-CYCLOHEXYL-N'-[1-(2-PYRIDYL)ETHYL]UREA
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(13-9-5-6-10-15-13)16-14(18)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIIUYIWILOZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea typically involves the reaction of cyclohexylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the desired urea compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea moiety to amines.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: N-oxides of the pyridinyl group.
Reduction: Amines derived from the reduction of the urea moiety.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[1-(2-pyridinyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pyridinyl group plays a crucial role in these interactions, often forming hydrogen bonds or π-π interactions with the target molecules.
Comparison with Similar Compounds
Key Insights :
- Hydrophobicity : Branched alkyl chains (e.g., 1,5-dimethylhexyl) enhance lipophilicity compared to hydroxyethyl groups .
- Steric Effects : Cyclohexyl groups impose greater steric hindrance than cyclopentyl or linear alkyl chains, affecting binding to molecular targets .
Aromatic and Heteroaromatic Substituents
| Compound Name | Substituents | Key Properties | Reference |
|---|---|---|---|
| N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea | Cyclohexyl + pyridinyl-pyrimidinyl | Enhanced aromatic stacking; biological activity | |
| 1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea | Cyclohexyl + methoxyphenyl | Electron-donating methoxy group; improved solubility | |
| N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]urea | Chlorobenzyl + pyridinyl | Electron-withdrawing Cl; increased stability |
Key Insights :
- Aromatic Interactions : Pyridinyl-pyrimidinyl systems (e.g., ) enable π-π stacking, critical for enzyme or receptor binding.
- Electronic Effects : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) modulate electronic density and solubility .
Functional Group Impacts on Reactivity and Bioactivity
Hydroxy vs. Halogen Substituents
- Hydroxyethyl Groups : Increase polarity and hydrogen-bonding capacity but reduce metabolic stability (e.g., N-Cyclohexyl-N'-(2-hydroxyethyl)urea) .
- Chlorobenzyl Groups : Enhance electrophilicity and resistance to oxidative degradation (e.g., N-[1-(4-chlorobenzyl)-...]urea) .
Trifluoromethyl vs. Cyano Groups
- Trifluoromethyl: In analogs like N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea, this group boosts lipophilicity and metabolic stability compared to cyano substituents .
Target Modulation
- Enzyme Inhibition : N-Cyclohexyl-N'-[1-(2-pyridyl)ethyl]urea’s pyridyl group may interact with metalloenzymes or kinases via coordination or hydrogen bonding .
Comparative Bioactivity Table
| Compound Name | Bioactivity Profile | Reference |
|---|---|---|
| N-Cyclohexyl-N'-(1-phenylethyl)urea | Anti-inflammatory, anticancer | |
| N-(4-fluorophenyl)-N-[1-(2-thienyl)ethyl]propanamide | Analgesic properties | |
| N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea | Kinase inhibition |
Q & A
Basic: What are the recommended safety protocols for handling N-Cyclohexyl-N'-[1-(2-pyridyl)ethyl]urea in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile) and full-body lab coats. Inspect gloves prior to use and avoid touching external surfaces during removal to prevent skin contact .
- Respiratory Protection: For low exposure, employ P95 (US) or P1 (EU) particulate filters. For higher protection, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges, adhering to NIOSH/CEN standards .
- Environmental Controls: Avoid drainage contamination. Work in a fume hood to minimize inhalation risks.
- Storage: Stable under recommended conditions (room temperature, dry environment), but avoid incompatible reagents (e.g., strong oxidizers) .
Basic: How is this compound synthesized and purified?
Methodological Answer:
- Synthesis: React 2-(pyridin-2-yl)ethylamine with an isocyanate derivative (e.g., cyclohexyl isocyanate) in anhydrous tetrahydrofuran (THF) under reflux (12–24 hours) .
- Purification: Concentrate the reaction mixture under vacuum and use flash column chromatography with gradients (e.g., hexanes/ethyl acetate → dichloromethane/methanol) to isolate the product. Monitor purity via HPLC or TLC .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyridyl protons at δ 7.2–8.5 ppm).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass (e.g., CHNO: 284.16 g/mol).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water and refine using SHELXL (e.g., SHELX programs for structure solution and refinement) .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., identical cell lines, incubation times, and concentrations). Use positive/negative controls (e.g., known urea-based inhibitors) .
- Data Normalization: Account for batch-to-batch variability by normalizing activity to internal standards.
- Mechanistic Studies: Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to target proteins, reducing assay-dependent artifacts .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) for aqueous solubility enhancement without toxicity .
- Prodrug Modification: Introduce hydrolyzable groups (e.g., ester linkages) to the urea scaffold to improve membrane permeability.
- Nanoparticle Encapsulation: Utilize liposomal or polymeric carriers to enhance systemic delivery and reduce renal clearance .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess stability .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity trends .
Advanced: What crystallographic challenges arise in determining this compound’s structure, and how are they resolved?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/water (1:1) at 4°C to obtain diffraction-quality crystals.
- Data Collection: Use synchrotron radiation for high-resolution data (≤1.0 Å) if in-house X-ray sources fail.
- Refinement: Apply SHELXL for anisotropic displacement parameters and disorder modeling. Address twinning with SHELXD or twin-law corrections .
Advanced: How do structural modifications to the pyridyl or cyclohexyl groups alter the compound’s pharmacodynamic profile?
Methodological Answer:
- Pyridyl Substitutions: Introduce electron-withdrawing groups (e.g., fluoro at C3) to enhance hydrogen bonding with targets. Compare IC values in enzyme inhibition assays .
- Cyclohexyl Optimization: Replace cyclohexyl with adamantyl to improve lipophilicity and CNS penetration. Assess via logD measurements and blood-brain barrier (BBB) permeability models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
